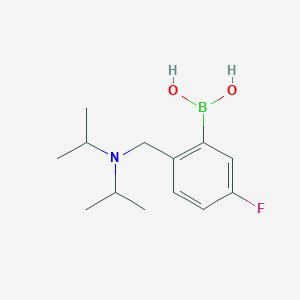

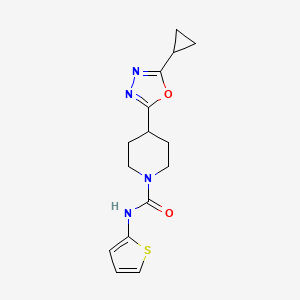

2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((Diisopropylamino)methyl)phenylboronic acid is a chemical compound with the molecular formula C13H22BNO2 and a molecular weight of 235.13 . It is a boronic acid derivative, which are known for their wide range of applications in organic synthesis and medicinal chemistry.

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Wissenschaftliche Forschungsanwendungen

Halodeboronation of Aryl Boronic Acids :

- Aryl boronic acids, including derivatives similar to 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, have been studied for their reactivity in halodeboronation reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of aryl boronic acids demonstrates the utility of these compounds in generating aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004).

Synthesis of Azetidinones :

- The compound's analogs have been used in the stereoselective synthesis of azetidinones. For example, the treatment of S-Phenyl 2-fluoropropanethioate with lithium diisopropylamide followed by condensation with aldehyde imines resulted in trans-3-fluoro-3-methyl-2-azetidinone derivatives (Ishihara et al., 1996).

Recognition of Hydrophilic Compounds :

- Self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers, similar in structure to 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, demonstrating potential in selective molecular recognition and transport (Sawada et al., 2000).

Synthesis of ApoSense Compounds :

- In molecular imaging and monitoring of apoptotic cell death, derivatives of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid have been applied. For example, the synthesis of [18F]NST732 for positron emission tomography studies is based on this type of compound (Basuli et al., 2012).

Studying Organoboron Compounds :

- Research on organoboron compounds, including diboronic acids similar to 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, has provided insights into their resistance to aerial oxidation and their ability to undergo dehydration to form polymeric anhydrides (Coutts et al., 1970).

Practical Synthesis Applications :

- The synthesis of complex compounds such as 2-fluoro-4-bromobiphenyl, which is key in manufacturing anti-inflammatory materials, demonstrates the practical applications of reactions involving aryl boronic acids (Qiu et al., 2009).

Lithium Diisopropylamide-Mediated Substitution :

- Studies on lithium diisopropylamide-mediated substitution reactions, involving compounds related to 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, provide insights into complex reaction mechanisms and pathways (Viciu et al., 2010).

CO and Isonitrile Insertion into B−B Bonds :

- Research on the insertion of carbon monoxide and isonitriles into the B−B bonds of cyclic organo-1,2-diboranes, which are structurally related to the diisopropylamino group in 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, has been explored to understand bond reactivity and formation of spiro products (Teichmann et al., 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-[[di(propan-2-yl)amino]methyl]-5-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BFNO2/c1-9(2)16(10(3)4)8-11-5-6-12(15)7-13(11)14(17)18/h5-7,9-10,17-18H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPSUMCMXGDHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN(C(C)C)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2610783.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)

![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)

![9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2610792.png)

![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2610799.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610802.png)

![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2610804.png)

![6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2610805.png)